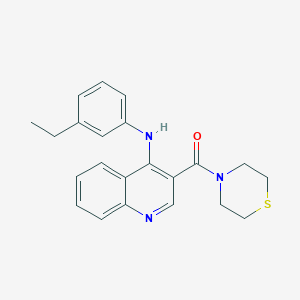

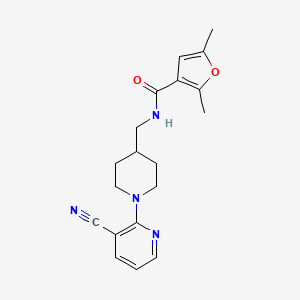

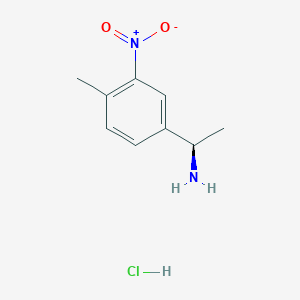

(4-((3-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , involves several established protocols. These include the Friedländer Synthesis, which involves iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods involve the use of copper catalysis and activation by lithium fluoride or magnesium chloride . A heterogeneous cobalt oxide can also be used as a catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines .

Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Chemistry Calculations

The study of the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones highlights the influence of structure and environmental factors on electronic absorption, excitation, and fluorescence properties. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, reveal insights into the stabilization mechanisms and electronic structure of these compounds, which are essential for understanding their photophysical behavior and potential applications in materials science (Al-Ansari, 2016).

Synthetic Methodologies

Research on the functionalization of quinoline derivatives, such as the simultaneous double C2/C3 functionalization, showcases advanced synthetic methodologies that enable the creation of complex molecular architectures. This work is pivotal for the development of new materials and pharmaceuticals, demonstrating the versatility of quinoline compounds in organic synthesis (Belyaeva et al., 2018).

Biological Activities

The exploration of 2-anilino-3-aroylquinolines as tubulin polymerization inhibitors presents a significant application in cancer research. These compounds exhibit potent antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in the development of new anticancer agents (Srikanth et al., 2016).

Imaging Agents

The development of PET imaging agents based on quinoline derivatives, such as [11C]HG-10-102-01 for imaging LRRK2 enzyme in Parkinson's disease, underscores the importance of these compounds in biomedical research. Such studies are crucial for advancing diagnostic tools and understanding the molecular basis of diseases (Wang et al., 2017).

Propriétés

IUPAC Name |

[4-(3-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEKWIOUMFJEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)

![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)

![N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B2768226.png)

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)